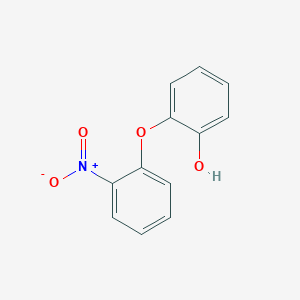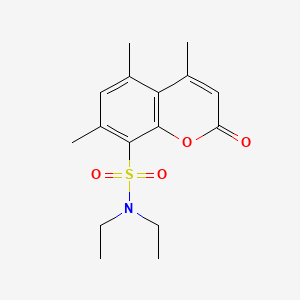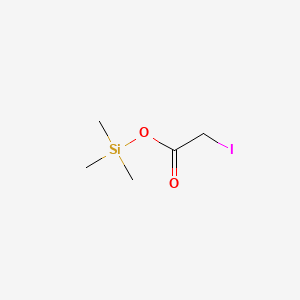
Acetic acid, iodo-, trimethylsilyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, iodo-, trimethylsilyl ester is an organosilicon compound with the molecular formula C5H11IO2Si. It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a trimethylsilyl group, and the methyl group is substituted with an iodine atom. This compound is used in various chemical reactions and has applications in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Acetic acid, iodo-, trimethylsilyl ester can be synthesized through the reaction of acetic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds as follows:
CH3COOH+(CH3)3SiCl→CH3COOSi(CH3)3+HCl
In this reaction, the acetic acid reacts with trimethylsilyl chloride to form the trimethylsilyl ester and hydrochloric acid as a byproduct. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, iodo-, trimethylsilyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to produce acetic acid and trimethylsilanol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides or alkoxides.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Substitution: Reagents such as sodium iodide or potassium tert-butoxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Hydrolysis: Acetic acid and trimethylsilanol.
Substitution: Various substituted acetic acid derivatives.
Reduction: Corresponding alcohols.
Applications De Recherche Scientifique
Acetic acid, iodo-, trimethylsilyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of carboxyl groups and as an intermediate in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid, iodo-, trimethylsilyl ester involves the formation of a stable ester bond between the acetic acid and the trimethylsilyl group. This bond is resistant to hydrolysis under neutral conditions but can be cleaved under acidic or basic conditions. The iodine atom can participate in substitution reactions, making the compound versatile in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid, trimethylsilyl ester: Similar structure but lacks the iodine atom.
Acetic acid, (phenylmethoxy)imino-, trimethylsilyl ester: Contains a phenylmethoxyimino group instead of the iodine atom.
Uniqueness
Acetic acid, iodo-, trimethylsilyl ester is unique due to the presence of the iodine atom, which imparts distinct reactivity and allows for specific substitution reactions that are not possible with other similar compounds. This makes it a valuable reagent in organic synthesis and research applications.
Propriétés
Numéro CAS |
55030-41-6 |
|---|---|
Formule moléculaire |
C5H11IO2Si |
Poids moléculaire |
258.13 g/mol |
Nom IUPAC |
trimethylsilyl 2-iodoacetate |
InChI |
InChI=1S/C5H11IO2Si/c1-9(2,3)8-5(7)4-6/h4H2,1-3H3 |
Clé InChI |
YKELGBGDJRLOFU-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC(=O)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Naphthalene, 1-[(2-methoxyphenyl)methyl]-](/img/structure/B14633622.png)

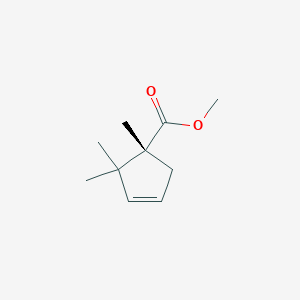

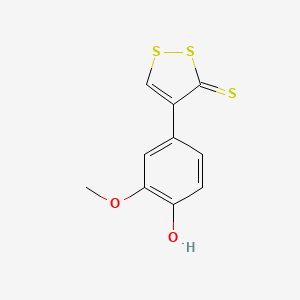
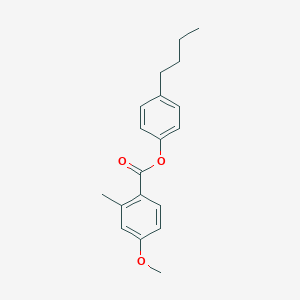


![[1,1'-Binaphthalene]-2,2'-diol, 3-(4-morpholinylmethyl)-](/img/structure/B14633673.png)
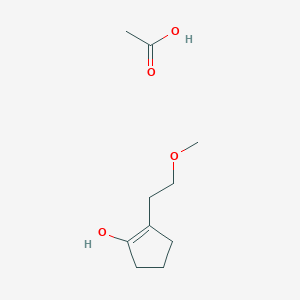
![Piperidine, 1-[[[[4-(1,1-dimethylethyl)phenyl]sulfonyl]methyl]sulfonyl]-](/img/structure/B14633683.png)
